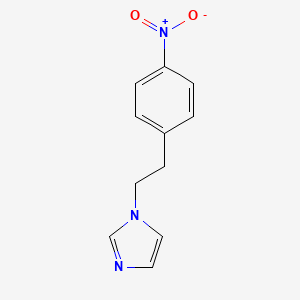

1-(4-nitrophenethyl)-1H-imidazole

概要

説明

N-[2-(4'-ニトロフェニル)エチル]-イミダゾール: は、窒素原子を含む複素環式化合物であるイミダゾール類に属する化合物です。この化合物は、イミダゾール環に結合したエチル鎖に、ニトロフェニル基が結合していることが特徴です。 イミダゾールは、医薬品、農薬、材料科学など、さまざまな分野で幅広い用途があることで知られています .

準備方法

合成経路と反応条件: N-[2-(4'-ニトロフェニル)エチル]-イミダゾールの合成は、通常、4-ニトロフェニルエチルアミンとイミダゾールを特定の条件下で反応させることで行われます。一般的な方法の1つには、ジメチルホルムアミド(DMF)などの溶媒と、トリエチルアミンなどの触媒を使用する方法があります。 反応は、目的の生成物の形成を促進するために、高温で行われます .

工業的生産方法: N-[2-(4'-ニトロフェニル)エチル]-イミダゾールの工業的生産には、同様の反応条件を使用して大規模合成を行う場合がありますが、収率と純度を高めるように最適化されています。 これには、連続フローリアクターや高度な精製技術が含まれており、化合物が工業規格を満たすことを保証します .

化学反応の分析

反応の種類: N-[2-(4'-ニトロフェニル)エチル]-イミダゾールは、次のようなさまざまな化学反応を起こします。

酸化: ニトロフェニル基は酸化されて、ニトロ誘導体になります。

還元: ニトロ基は、特定の条件下でアミン基に還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや触媒的水素化などの還元剤が使用されます。

主要な生成物:

酸化: 化合物のニトロ誘導体。

還元: アミノ誘導体。

置換: さまざまな置換イミダゾール誘導体.

科学研究の応用

N-[2-(4'-ニトロフェニル)エチル]-イミダゾールには、いくつかの科学研究の応用があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。

医学: 特に特定の酵素や受容体を標的にした薬物開発における潜在的な使用について検討されています。

科学的研究の応用

N-[2-(4’-Nitrophenyl)ethyl]-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors

作用機序

N-[2-(4'-ニトロフェニル)エチル]-イミダゾールの作用機序は、特定の分子標的との相互作用を伴います。ニトロフェニル基は電子移動反応に参加でき、イミダゾール環は金属イオンと配位したり、生物学的巨大分子と相互作用したりできます。 これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらします .

類似の化合物との比較

類似の化合物:

- N-(p-ニトロフェネチル)アニリン

- 4-ニトロフェネチルブロミド

- N-[2-(4-ニトロフェニル)エチル]チオ尿素

比較: N-[2-(4'-ニトロフェニル)エチル]-イミダゾールは、ニトロフェニル基とイミダゾール環の両方が存在するため、独特です。これにより、異なる化学的および生物学的特性が与えられます。 類似の化合物と比較して、異なる反応性と生物活性プロファイルを呈することがあり、さまざまな用途において貴重な化合物になります .

類似化合物との比較

- N-(p-Nitrophenethyl)aniline

- 4-Nitrophenethyl bromide

- N-[2-(4-Nitrophenyl)ethyl]thiourea

Comparison: N-[2-(4’-Nitrophenyl)ethyl]-imidazole is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

生物活性

1-(4-nitrophenethyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its molecular structure, which includes an imidazole ring substituted with a 4-nitrophenethyl group. This structural arrangement is crucial for its biological activity.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various imidazole derivatives showed activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial effects.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Antifungal Activity

Imidazole compounds are also known for their antifungal properties. In vitro studies have shown that this compound inhibits the growth of various fungal pathogens, making it a candidate for antifungal drug development.

Antiparasitic Activity

The nitro group in the compound is believed to contribute to its antiparasitic activity, particularly against protozoan parasites. Nitroimidazoles have been extensively studied for their efficacy against infections such as Trichomoniasis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The imidazole moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors involved in microbial metabolism. This interaction can disrupt cellular processes, leading to the inhibition of growth or death of pathogens.

Study on Antimicrobial Efficacy

In a comparative study involving various imidazole derivatives, this compound was found to be one of the most effective compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant strains .

Research on Antiparasitic Properties

Another significant study explored the antiparasitic effects of nitroimidazoles, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that the compound exhibited strong activity at low concentrations, suggesting its potential as a therapeutic agent in treating parasitic infections .

特性

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-14(16)11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPMKJOVCNZGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391397 | |

| Record name | 1-(4-nitrophenethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665965 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56643-91-5 | |

| Record name | 1-(4-nitrophenethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。